Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromobenzamido group attached to the thiophene ring, along with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable thiophene precursor, followed by amide formation and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzamido group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromobenzamido group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The thiophene ring may also participate in π-π stacking interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-(4-chlorobenzamido)-3-methylthiophene-2,4-dicarboxylate
- Diethyl 5-(4-fluorobenzamido)-3-methylthiophene-2,4-dicarboxylate
- Diethyl 5-(4-methylbenzamido)-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Diethyl 5-(4-bromobenzamido)-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
IUPAC Name |
diethyl 5-[(4-bromobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-6-8-12(19)9-7-11/h6-9H,4-5H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXQOSNHTDDLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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